2-(p-Methoxyphenyl)cyclobutylamine hydrochloride
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Overview
Description
2-(p-Methoxyphenyl)cyclobutylamine hydrochloride is an organic compound that features a cyclobutylamine core substituted with a p-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)cyclobutylamine hydrochloride typically involves the following steps:
Formation of Cyclobutylamine: Cyclobutylamine can be synthesized from cyclobutanecarboxylic acid through a Hofmann-type rearrangement using hydrazoic acid or by oxidative rearrangement with lead tetraacetate or iodosobenzene diacetate.
Substitution Reaction: The cyclobutylamine is then reacted with p-methoxybenzyl chloride under basic conditions to introduce the p-methoxyphenyl group.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow processes and the use of industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
2-(p-Methoxyphenyl)cyclobutylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Products include p-methoxyphenylcyclobutanone.
Reduction: Products include various cyclobutylamine derivatives.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(p-Methoxyphenyl)cyclobutylamine hydrochloride has several scientific research applications:
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(p-Methoxyphenyl)cyclobutylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A simpler analog without the p-methoxyphenyl group.
p-Methoxyphenylamine: Lacks the cyclobutyl ring structure.
2-Methoxyphenol Derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness
2-(p-Methoxyphenyl)cyclobutylamine hydrochloride is unique due to its combination of a cyclobutyl ring and a p-methoxyphenyl group, which imparts specific chemical and biological properties not found in simpler analogs .
Properties
CAS No. |
15812-48-3 |
---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)cyclobutyl]azanium;chloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12;/h2-5,10-11H,6-7,12H2,1H3;1H |
InChI Key |
FUGZTRINJAUMNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC2[NH3+].[Cl-] |
Origin of Product |
United States |
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